Direct Oxygen-to-Pyrrolidine Linkage Reduces Rotatable Bond Count Relative to Methylene-Spaced Analogs
The target compound features a direct oxygen bridge between the phenoxy ring and the pyrrolidine 3-position, eliminating the methylene spacer present in the closest commercially available analog, 3-[(2-bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride . This structural distinction reduces the rotatable bond count by one, thereby increasing conformational rigidity and potentially enhancing binding entropy upon target engagement .
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 3 rotatable bonds (excluding pyrrolidine ring torsion) |
| Comparator Or Baseline | 3-[(2-bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride: 4 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (25% reduction in flexible linkages) |
| Conditions | Structural analysis based on canonical SMILES and 2D chemical structure |
Why This Matters
Reduced conformational flexibility correlates with improved target selectivity and potentially lower entropic penalty upon binding, a key consideration in fragment-based drug design and lead optimization campaigns.
